Marmesin galactoside

Overview

Description

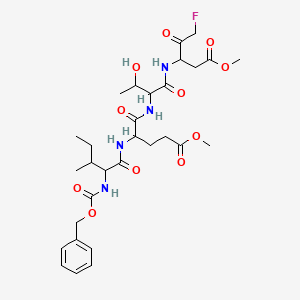

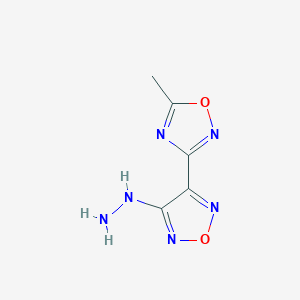

Marmesin galactoside is a member of psoralens.

This compound is a natural product found in Angelica sinensis, Ligusticopsis wallichiana, and other organisms with data available.

Scientific Research Applications

Angiogenesis Inhibition and Cancer Therapy :

- Marmesin from Broussonetia kazinoki inhibits vascular endothelial growth factor-A (VEGF-A)-induced endothelial cell proliferation, migration, invasion, and capillary-like structure formation. These anti-angiogenic activities are mediated through inactivation of VEGF-A-stimulated signaling pathways. This suggests potential use in treating angiogenesis-related diseases like cancer (Kim et al., 2015).

- Marmesin also shows effects against non-small cell lung cancer cells, including inhibition of proliferation and invasion, mediated by inactivation of mitogenic signaling pathways and downregulation of cell signaling-related proteins. It suppresses VEGF expression and secretion, affecting tumor angiogenesis (Kim et al., 2017).

- In esophageal cancer cells, marmesin exhibits anti-proliferative and pro-apoptotic activities, primarily through the suppression of the PI3K/Akt pathway (Wang et al., 2021).

Therapeutic Effects Against Osteoarthritis :

- Marmesine, a component of Radix Angelicae biseratae, has been studied for its effects against knee osteoarthritis. The study utilized network pharmacology and molecular docking to identify key targets and signaling pathways, suggesting therapeutic roles in osteoarthritis treatment (Song et al., 2022).

Plant Biology and Biosynthesis :

- Research on Ammi majus L. suspension cultures has shown that marmesin is produced in response to elicitor treatment and is involved in the biosynthesis of psoralens, a group of furanocoumarins. The study highlights the role of marmesin in plant defense mechanisms (Hamerski & Matern, 1988).

Anticancer Effects in Leukemia :

- Marmesin shows potential as an anticancer agent against leukemia, exhibiting effects like mitochondrial-mediated apoptosis, cell cycle arrest, and inhibition of cancer cell migration. It's less toxic to normal human monocytes, indicating a degree of selectivity (Dong et al., 2017).

Potential as an Antialopecia Agent :

- Marmesin, found in Petroselinum crispum, may have potential as an antialopecia agent. In silico studies indicate that marmesin has interactions with the androgen receptor, suggesting its use in alopecia treatment (Hasanuddin et al., 2022).

properties

IUPAC Name |

2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-20(2,29-19-18(25)17(24)16(23)13(8-21)28-19)14-6-10-5-9-3-4-15(22)27-11(9)7-12(10)26-14/h3-5,7,13-14,16-19,21,23-25H,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCGUCZXPFBNRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156363-69-8 | |

| Record name | Marmesin galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041508 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy-](/img/structure/B8056271.png)

![5-[(2e)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-2-methoxyphenyl acetate](/img/structure/B8056303.png)

![4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B8056313.png)

![[3,4,5-Trihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B8056316.png)

![5,6-Dihydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B8056318.png)